molecular formula C14H20BrN3O2 B1314547 Tert-butyl 4-(5-bromopyridin-3-yl)piperazine-1-carboxylate CAS No. 412348-60-8

Tert-butyl 4-(5-bromopyridin-3-yl)piperazine-1-carboxylate

Cat. No. B1314547
M. Wt: 342.23 g/mol
InChI Key: PBGUMXARVWXJNO-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-bromopyridin-3-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H20BrN3O2 . It is a solid substance at room temperature . The compound is used in various chemical reactions due to its unique structure and properties .


Molecular Structure Analysis

The molecular structure of Tert-butyl 4-(5-bromopyridin-3-yl)piperazine-1-carboxylate consists of a piperazine ring attached to a bromopyridine ring via a single bond . The piperazine ring is also attached to a tert-butyl carboxylate group . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.


Physical And Chemical Properties Analysis

Tert-butyl 4-(5-bromopyridin-3-yl)piperazine-1-carboxylate is a solid substance at room temperature . It has a molecular weight of 342.23 g/mol . The compound’s InChI code is 1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)11-4-5-12(15)16-10-11/h4-5,10H,6-9H2,1-3H3 .

Scientific Research Applications

Synthesis and Characterization

Tert-butyl piperazine-1-carboxylate derivatives are extensively explored for their potential in various scientific applications. One notable study focused on synthesizing and characterizing tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate. This compound was characterized using methods like LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, and its structure confirmed by X-ray diffraction. Such compounds are of interest due to their potential biological applications (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Biological Evaluation

In another study, the synthesized tert-butyl piperazine-1-carboxylate derivative was evaluated for its in vitro antibacterial and anthelmintic activities. Despite showing moderate activity, these findings contribute to understanding the biological potentials of such compounds (Kulkarni et al., 2016).

Anticorrosive Properties

Another interesting application of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate is its anticorrosive behavior for carbon steel in acidic environments. The compound demonstrated significant inhibition efficiency, highlighting its potential as a corrosion inhibitor (Praveen et al., 2021).

Synthesis of Biologically Active Compounds

Tert-butyl piperazine-1-carboxylate derivatives are also vital intermediates in synthesizing biologically active compounds. For instance, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate serves as an important intermediate for benzimidazole compounds, which have various biological activities (Liu Ya-hu, 2010).

Application in Medicinal Chemistry

These compounds are also relevant in medicinal chemistry. For example, research involving the synthesis and receptor binding affinities of piperazine derivatives relatedto atypical antipsychotics has been conducted. Such studies indicate the potential of tert-butyl piperazine-1-carboxylate derivatives in developing new therapeutic agents (Ullah, 2014).

Antitumor Activity

Moreover, tert-butyl piperazine-1-carboxylate derivatives have been explored for their antitumor properties. A study synthesizing and evaluating N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides found that certain compounds exhibited potent antiproliferative activity against various cancer cell lines, indicating their potential in cancer treatment (Wu et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . The hazard statements associated with the compound are H302, H315, H319, and H335, indicating harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

properties

IUPAC Name

tert-butyl 4-(5-bromopyridin-3-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-6-4-17(5-7-18)12-8-11(15)9-16-10-12/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGUMXARVWXJNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50470092
Record name Tert-butyl 4-(5-bromopyridin-3-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(5-bromopyridin-3-yl)piperazine-1-carboxylate

CAS RN

412348-60-8
Record name Tert-butyl 4-(5-bromopyridin-3-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-bromo-5-iodopyridine (13.0 g, 45.8 mmol), tert-butyl piperazine-1-carboxylate (8.53 g, 45.8 mmol), copper(I) iodide (0.871 g, 4.57 mmol), K3PO4 (19.46 g, 91.68 mmol), 1,2-ethanediol (5.1 mL, 91 mmol) in isopropyl alcohol (80 mL) in a sealed tube was heated at 80° C. in an oil bath for 2 days. After cooling to room temperature, the reaction mixture was filtered through celite. The filtrate was concentrated in vacuo. The residue was taken up in EtOAc and the solution was washed with saturated NaHCO3, dried (MgSO4) and concentrated. Purification by flash chromatography on silica gel (20% EtOAc/hexanes to 30% EtOAc/hexanes) afforded 5.75 g (37%) of desired product. MS calculated for C14H20BrN3O2: (M+H) 343; found 342.0, 344.0.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
8.53 g
Type
reactant
Reaction Step One
Name
Quantity
19.46 g
Type
reactant
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0.871 g
Type
catalyst
Reaction Step One
Yield
37%

Synthesis routes and methods II

Procedure details

To a suspension of 3,5-dibromopyridine (2 g, 8.44 mmol), 1,1-dimethylethyl 1-piperazinecarboxylate (1.572 g, 8.44 mmol), BINAP (0.210 g, 0.338 mmol) and sodium tert-butoxide (1.136 g, 11.82 mmol) in Toluene (50 mL) at RT, was added Pd2dba3 (0.42 g, 0.459 mmol). The reaction mixture was heated at 100° C. for 3 hours and was cooled to RT, followed by filtration through a short pad of celite (washed with ethyl acetate). The filtrate was concentrated in vacuo to give a residue, which was purified on silica gel, eluting with a gradient of 0-20% ethyl acetate in cyclohexane, to give the title compound (1.8 g). LCMS (A): m/z (M+H)+ 342/344, C14H20BrN3O2 requires 341/343 (acidic).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.572 g
Type
reactant
Reaction Step One
Quantity
1.136 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.21 g
Type
catalyst
Reaction Step One
Quantity
0.42 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 3-bromo-5-iodopyridine (13.0 g, 45.8 mmol), tert-butyl piperazine-1-carboxylate (8.53 g, 45.8 mmol), copper(I) iodide (0.871 g, 4.57 mmol), K3PO4 (19.46 g, 91.68 mmol), 1,2-ethanediol (5.1 mL, 91 mmol) in isopropyl alcohol (80 mL) in a sealed tube was heated at 80° C. in an oil bath for 2 days. After cooling to room temperature, the reaction mixture was filtered through celite. The filtrate was concentrated in vacuo. The residue was taken up in EtOAc and the solution was washed with saturated NaHCO3, dried (MgSO4) and concentrated. Purification by flash chromatography on silica gel (20% EtOAc/hexanes to 30% EtOAc/hexanes) afforded 5.75 g (37%) of desired product. MS calculated for C14H20BrN3O2: (M+H) 343; found 342.0, 344.0.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
8.53 g
Type
reactant
Reaction Step One
Name
Quantity
19.46 g
Type
reactant
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0.871 g
Type
catalyst
Reaction Step One
Yield
37%

Synthesis routes and methods IV

Procedure details

A mixture of piperazine-1-carboxylic acid tert-butyl ester (1.86 g, 10 mmol), 3,5-dibromopyridine (2.37 g, 10 mmol), palladium(II) acetate (0.11 g, 0.5 mmol), anphos (0.35 g, 0.6 mmol), and sodium tert-butoxide (1.68 g, 15 mmol) in dioxane (10 mL) was heated at 130° C. in a microwave reactor for 2 hours. The mixture was then diluted with water, and extracted with EtOAc. The organic layer was dried over anhy. Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by flash chromatography (eluent with ethyl acetate:hexane=1:5) to afford the title compound as a white solid (1.84 g, 54%). MS: 342.2 (M+).
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
2.37 g
Type
reactant
Reaction Step One
Quantity
0.11 g
Type
catalyst
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Kono, T Matsumoto, T Imaeda, T Kawamura… - Bioorganic & Medicinal …, 2014 - Elsevier
A series of piperazine ureas were designed, synthesized, and evaluated for their potential as novel orally efficacious fatty acid amide hydrolase (FAAH) inhibitors for the treatment of …
Number of citations: 20 www.sciencedirect.com

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